

Application Notes and Protocols for DiFMUP Phosphatase Assay

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Compound of Interest

Compound Name: DiFMUP

Cat. No.: B1670568

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Introduction

The 6,8-difluoro-4-methylumbelliferyl phosphate (**DiFMUP**) assay is a highly sensitive and continuous fluorogenic method used to measure the activity of a wide range of phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and acid or alkaline phosphatases.^{[1][2][3][4]} This assay is particularly well-suited for high-throughput screening (HTS) in drug discovery for identifying phosphatase inhibitors.^{[1][5]} The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent **DiFMUP** substrate by a phosphatase to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).^{[3][4]} The fluorescence intensity of DiFMU is directly proportional to the phosphatase activity and can be easily measured using a microplate reader.

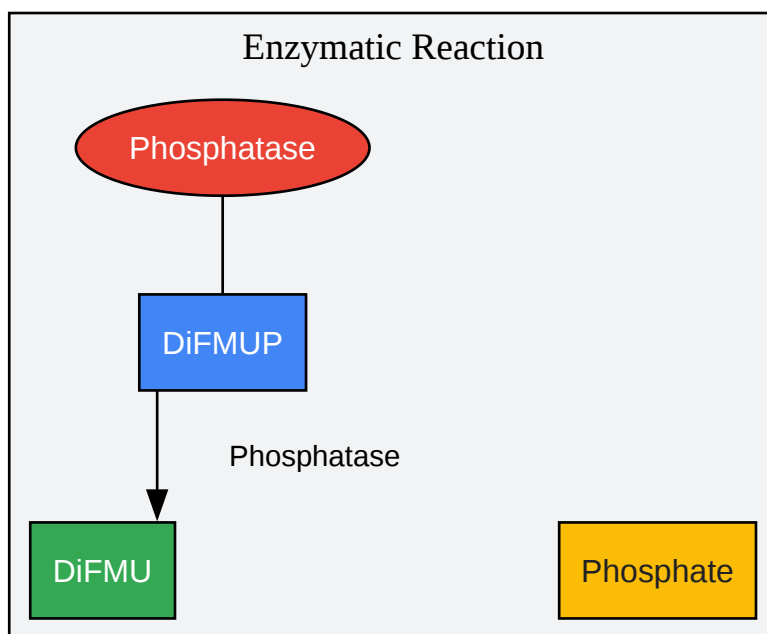
Principle of the Assay

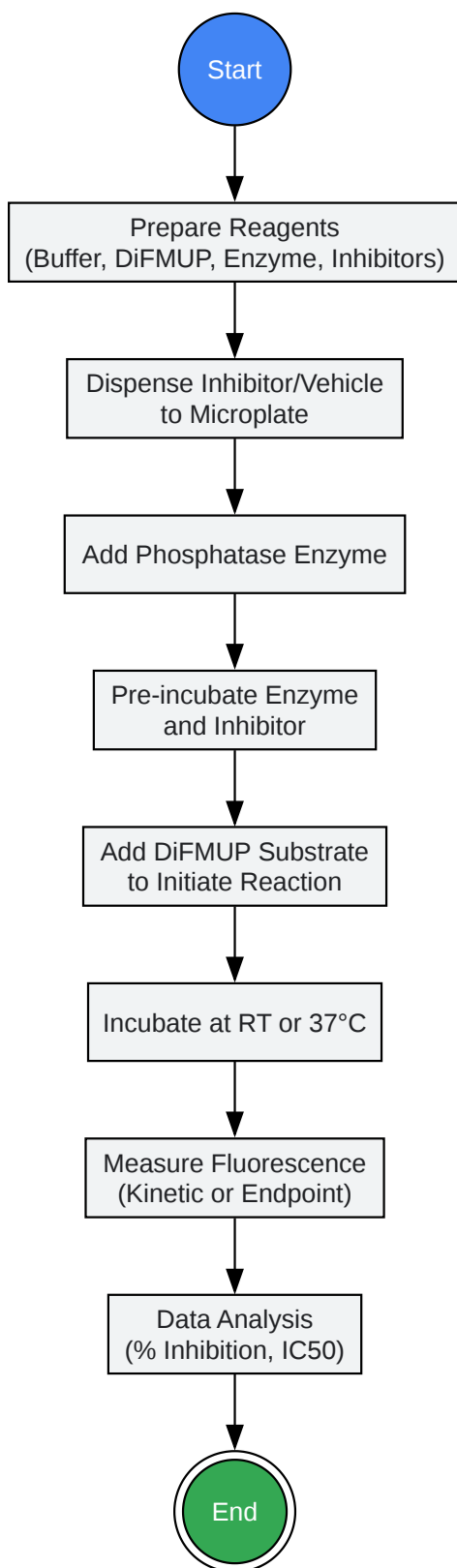
The **DiFMUP** substrate offers significant advantages over other fluorogenic substrates like 4-methylumbelliferyl phosphate (MUP). The hydrolysis product of **DiFMUP**, DiFMU, has a low pKa of approximately 4.7, which allows for the continuous assay of phosphatases at neutral, alkaline, or moderately acidic pH without the need for a secondary step to adjust the pH.^{[4][6]} This is a notable improvement over MUP, whose fluorescent product requires an alkaline pH for optimal signal, precluding its use in continuous assays at different pH optima.^{[4][6]} The reaction

product, DiFMU, has excitation and emission maxima of approximately 358 nm and 455 nm, respectively.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a **DiFMUP**-based phosphatase assay.





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